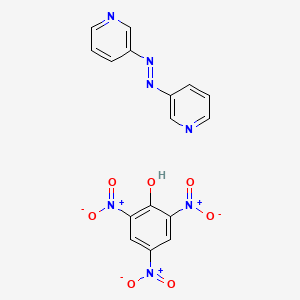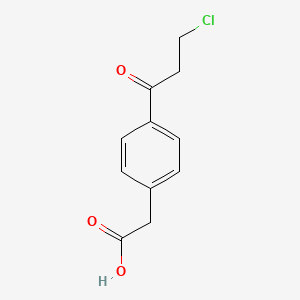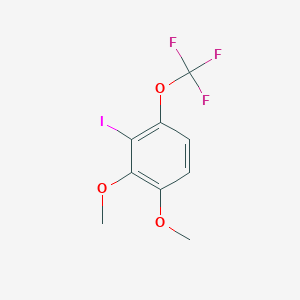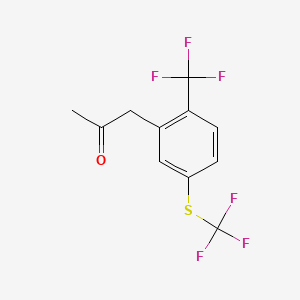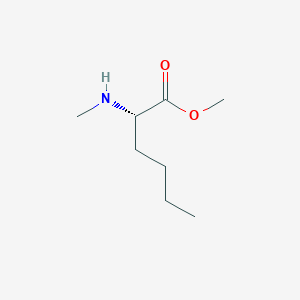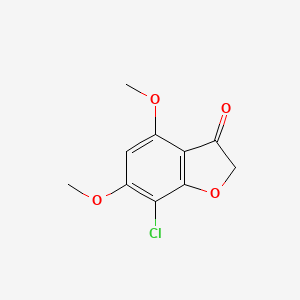
7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique chloro and methoxy substituents, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one typically involves the following steps:
Starting Materials: The synthesis may begin with a suitable benzofuran precursor.
Chlorination: Introduction of the chloro group at the 7th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy groups at the 4th and 6th positions can be introduced using methanol in the presence of a base like sodium methoxide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of hydroxy derivatives.
Substitution: The chloro group may be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted benzofurans.
Scientific Research Applications
Chemistry
In chemistry, 7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential effects on various biological pathways and its interactions with biomolecules.
Medicine
Potential therapeutic applications may include its use as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, it may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-1-benzofuran-3(2h)-one: Lacks the chloro substituent.
7-Chloro-1-benzofuran-3(2h)-one: Lacks the methoxy substituents.
Uniqueness
The presence of both chloro and methoxy groups in 7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
3261-06-1 |
|---|---|
Molecular Formula |
C10H9ClO4 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
7-chloro-4,6-dimethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C10H9ClO4/c1-13-6-3-7(14-2)9(11)10-8(6)5(12)4-15-10/h3H,4H2,1-2H3 |
InChI Key |
LXAQGDPMKKHFKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=O)CO2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


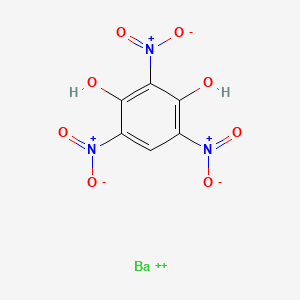
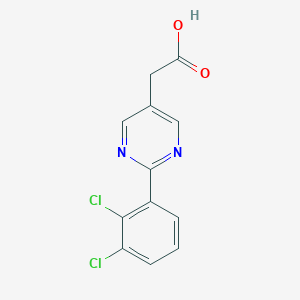
![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B14059686.png)
